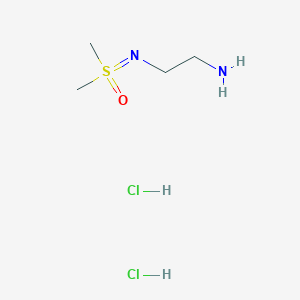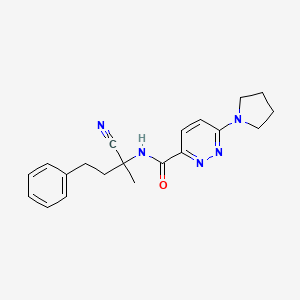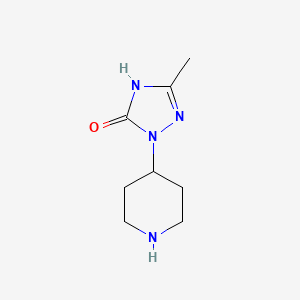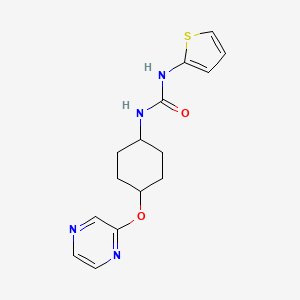![molecular formula C27H24N4O2S2 B3010296 N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1223784-42-6](/img/structure/B3010296.png)
N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide" is a complex organic molecule that is likely to have a structure composed of several fused rings, including a pyrido-thieno-pyrimidin core, which is a common feature in compounds with potential pharmacological activities. Although the specific compound is not described in the provided papers, similar compounds with related structures have been synthesized and analyzed, which can give insights into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of complex organic compounds like the one described often involves multi-step reactions, starting from simpler molecules and building up the complexity through various chemical transformations. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . This suggests that the synthesis of the compound would also require careful planning of the synthetic route to ensure the correct assembly of the molecule.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal and the geometry of the molecule. For example, the related compound mentioned earlier was found to crystallize in the tetragonal system with specific cell parameters, and its geometric bond lengths and angles were compared with those obtained by density functional theory (DFT) calculations . This indicates that a similar approach could be used to determine the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of such compounds is often studied through various chemical reactions, which can include interactions with other molecules or changes under different conditions. The related compounds have been shown to form hydrogen bonds and other intermolecular interactions, which can influence their reactivity and stability . These interactions are crucial for understanding how the compound might behave in different environments, such as in biological systems or in different solvents.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the related compound's conformational behavior was influenced by the internal rotation of a thietanyl group, as shown by computer modeling . The HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, were investigated using theoretical calculations, which can provide insights into the electronic properties of the compound . These properties are important for predicting how the compound might interact with biological targets or how it might be modified to improve its pharmacological profile.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds Synthesis
Heterocyclic derivatives like N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide serve as crucial scaffolds in pharmaceutical chemistry. Their synthesis often involves intricate reactions such as microwave irradiation, which has been explored for the preparation of thieno[2,3-d]pyrimidines, showcasing the adaptability of these frameworks for generating diverse bioactive molecules (Davoodnia et al., 2009).
Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have been investigated for their antimicrobial and antifungal properties. For instance, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated promising activities against a range of bacterial and fungal strains, highlighting the potential of such compounds in addressing infectious diseases (Kahveci et al., 2020).
Antitumor and Anticancer Potential
The structural complexity of compounds like this compound lends them to exploration within oncological research. Similar molecules have been synthesized and assessed for their antitumor activity, with some showing significant efficacy against cancer cell lines, indicating potential therapeutic applications (Gangjee et al., 2005).
Enzyme Inhibition for Therapeutic Applications
The capability of heterocyclic compounds to act as enzyme inhibitors makes them valuable in the development of novel therapeutics. By targeting key enzymes involved in disease pathogenesis, such as dihydrofolate reductase and thymidylate synthase, derivatives similar to this compound could offer new avenues for the treatment of various ailments (Gangjee et al., 2009).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S2/c1-16-7-10-19(11-8-16)14-31-26(33)24-23(20-5-4-12-28-25(20)35-24)30-27(31)34-15-22(32)29-21-13-17(2)6-9-18(21)3/h4-13H,14-15H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWXRTKAAYJGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)


![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)

![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)


![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)


![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)